molecular formula C7H8BN3O2S B13987129 (1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid

(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13987129
M. Wt: 209.04 g/mol
InChI Key: DBHGGSUSHKMAJQ-UHFFFAOYSA-N
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Description

(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic compound that features a thiazole ring and a pyrazole ring, both of which are known for their significant biological activities. The boronic acid group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the thiazole and pyrazole rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole and pyrazole rings. The boronic acid group can then be introduced through a reaction with a boronic ester or boronic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize metal catalysts and environmentally benign solvents to facilitate the reactions. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.

Scientific Research Applications

(1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The thiazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-3-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid: is similar to other boronic acid derivatives, such as phenylboronic acid and benzothiazole boronic acid.

    Thiazole and pyrazole derivatives: Compounds like thiazole-4-carboxylic acid and pyrazole-3-carboxylic acid share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of a boronic acid group with thiazole and pyrazole rings, which imparts unique chemical reactivity and biological activity. This combination makes it a versatile compound in both synthetic chemistry and biological research.

Properties

Molecular Formula

C7H8BN3O2S

Molecular Weight

209.04 g/mol

IUPAC Name

[1-methyl-3-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C7H8BN3O2S/c1-11-4-5(8(12)13)6(10-11)7-9-2-3-14-7/h2-4,12-13H,1H3

InChI Key

DBHGGSUSHKMAJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C2=NC=CS2)C)(O)O

Origin of Product

United States

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